![molecular formula C33H42N4O6 B1678858 Nifeviroc](/img/structure/B1678858.png)
Nifeviroc
描述
尼非韦罗克是一种小分子药物,作为 C-C 趋化因子受体 5 型(CCR5)拮抗剂。它主要用于治疗人类免疫缺陷病毒 1 型(HIV-1)感染。 通过抑制 CCR5 受体,尼非韦罗克阻止病毒进入和感染人体细胞 .
准备方法
合成路线和反应条件: 尼非韦罗克的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。 具体的合成路线和反应条件是专有的,并在原产组织持有的专利中详细说明 .
工业生产方法: 尼非韦罗克的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,例如高效液相色谱 (HPLC) 和质谱 (MS),以验证化合物的完整性 .
化学反应分析
反应类型: 尼非韦罗克经历各种化学反应,包括:
氧化: 尼非韦罗克可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以改变尼非韦罗克中的官能团,可能改变其活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧化合物 .
科学研究应用
Scientific Research Applications
Nifeviroc has been investigated across various scientific domains, leading to diverse applications:
Chemistry
- Model Compound : this compound serves as a model compound to study CCR5 antagonism and its effects on chemical pathways.
- Synthesis Studies : Research into synthetic routes has improved production efficiency, focusing on multi-step organic reactions with enhanced yields.
Biology
- Virology Research : The compound is essential for studying HIV entry mechanisms and evaluating antiviral strategies. It has shown effectiveness in cell-based experiments to block HIV from infecting healthy immune cells .
Medicine
- Therapeutic Agent : this compound is explored as a potential therapeutic agent for HIV treatment, with ongoing clinical trials assessing its efficacy and safety in combination therapies for patients resistant to other treatments .
- Pharmacokinetics : Studies are underway to understand its pharmacokinetic profile, including interactions with metabolic enzymes and transporters, which are crucial for determining dosing regimens and minimizing side effects .
Industry
- Drug Development : this compound is utilized in developing new antiviral drugs and formulations, including microemulsions and hydrogels for controlled drug delivery systems .
Preclinical Studies
Research has demonstrated this compound's effectiveness in blocking various HIV strains in vitro, showcasing its potential to resist viral resistance—a significant challenge in HIV therapy.
Clinical Trials
Ongoing clinical trials are assessing this compound's safety and efficacy in combination with existing antiretroviral therapies. Initial findings suggest favorable outcomes regarding tolerability and viral suppression rates in patients previously treated with other regimens .
Stability Studies
Recent studies on this compound-loaded microemulsions have shown promising results regarding their stability under various conditions. These formulations maintain their integrity without significant degradation over time, indicating potential for effective drug delivery systems .
作用机制
尼非韦罗克通过结合人细胞表面的 CCR5 受体来发挥作用。这种结合阻止 HIV-1 病毒与受体相互作用,从而阻断病毒进入细胞。 尼非韦罗克独特的 exo 构型使其能够空间上阻碍 CCR5 的细胞外环 2 (ECL2) 区域的访问,从而进一步增强其拮抗活性 .
类似化合物:
马拉维罗克: 用于 HIV-1 治疗的另一种 CCR5 拮抗剂。
西尼克利韦罗克: 具有抗炎和抗感染特性的双重 CCR2 和 CCR5 拮抗剂。
TAK-779: 一种非肽 CCR5 和 CXCR3 拮抗剂,具有有效的抗 HIV 活性.
尼非韦罗克的独特性: 尼非韦罗克因其特定的结合机制和对不同 R5 嗜性 HIV-1 株的高效而具有独特性。 与其他 CCR5 拮抗剂不同,尼非韦罗克的 exo 构型使其能够阻断 CCR5 受体关键区域的访问,使其在阻止 HIV-1 进入方面非常有效 .
相似化合物的比较
Maraviroc: Another CCR5 antagonist used for HIV-1 treatment.
Cenicriviroc: A dual CCR2 and CCR5 antagonist with anti-inflammatory and anti-infective properties.
TAK-779: A non-peptide CCR5 and CXCR3 antagonist with potent anti-HIV activity.
Uniqueness of Nifeviroc: this compound is unique due to its specific binding mechanism and high potency against a diverse group of R5-tropic HIV-1 strains. Unlike other CCR5 antagonists, this compound’s exo configuration allows it to block access to critical regions of the CCR5 receptor, making it highly effective in preventing HIV-1 entry .
生物活性
Nifeviroc is a novel small molecule inhibitor primarily developed as an anti-HIV therapeutic agent. It specifically targets the C-C chemokine receptor type 5 (CCR5), a crucial entry point for certain strains of HIV into host cells. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in HIV treatment.
This compound operates as a CCR5 antagonist , effectively blocking the receptor's interaction with HIV. This inhibition prevents the virus from entering and infecting healthy immune cells. The compound exhibits a remarkable inhibitory concentration (IC50) value of 2.9 nM , indicating its potent activity against CCR5-tropic strains of HIV, which are prevalent in many infected individuals.
Structure-Activity Relationship
The structural features of this compound include a trisubstituted pyrrolidine ring , which is essential for its biological activity. The compound has been optimized through various synthetic routes to enhance its potency while minimizing toxicity. Research has indicated that modifications based on bioisosteric principles can lead to the development of analogues with improved properties, maintaining low toxicity levels while retaining high antiviral efficacy .
Efficacy in Preclinical Studies
This compound's efficacy has been demonstrated in several preclinical studies, where it has shown significant antiviral activity against various HIV strains. Its selectivity for CCR5-tropic strains makes it particularly valuable for patients who exhibit resistance to other antiretroviral therapies. In vitro experiments have confirmed that this compound effectively inhibits HIV entry into immune cells, showcasing its potential as a critical component in combination therapy regimens for HIV-positive patients .
Comparative Analysis with Other CCR5 Inhibitors
The following table compares this compound with other CCR5 antagonists based on their mechanisms of action and potency:
Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |
---|---|---|---|
This compound | CCR5 antagonist | 2.9 | Highly selective for CCR5-tropic HIV strains |
Maraviroc | CCR5 antagonist | 3.8 | Approved for clinical use; broader spectrum |
Vicriviroc | CCR5 antagonist | 10 | Investigational; potential for resistance management |
Aplaviroc | CCR5 antagonist | 0.6 | Potent against resistant strains |
Cenicriviroc | Dual CCR2/CCR5 antagonist | 1.0 | Targets additional pathways beyond HIV |
This compound's unique structural characteristics and its potent activity against HIV distinguish it from these similar compounds, positioning it as a promising candidate for further development in HIV therapy.
Clinical Trials and Case Studies
Ongoing clinical trials are essential to evaluate the safety and efficacy of this compound in human subjects. Preliminary studies have focused on assessing its pharmacokinetic profile and interactions with other antiretroviral drugs. These studies are crucial for determining appropriate dosing regimens and minimizing potential side effects during treatment.
Notable Case Studies
- Phase I Trials : Initial human trials have aimed to establish the maximum tolerated dose of this compound while monitoring safety parameters.
- Combination Therapy Studies : Research is ongoing to explore this compound's effectiveness when used alongside existing antiretroviral therapies, particularly in patients with resistant viral strains.
属性
IUPAC Name |
(4-nitrophenyl)methyl N-[1-[[(3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2/t28-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSKQYZFEVKYDB-UVMMSNCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(C1CCN(CC1)C[C@H]2CN(C[C@@]2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。